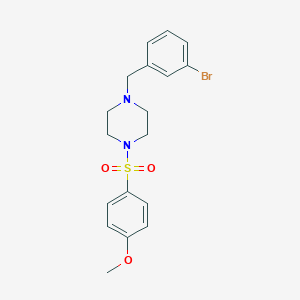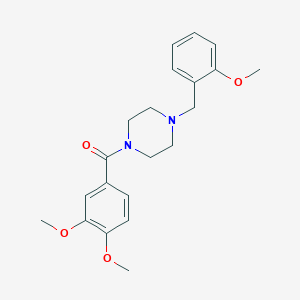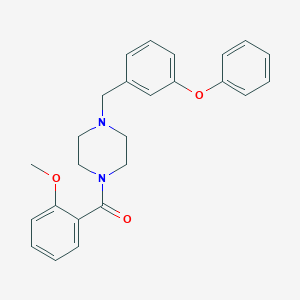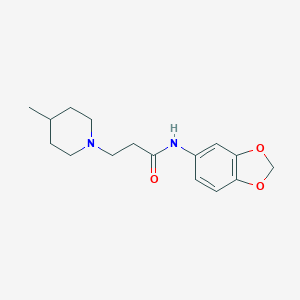
N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine, also known as 3-Br-MDPPEA, is a chemical compound that belongs to the family of substituted amphetamines. It is a psychoactive substance that has been studied for its potential therapeutic applications in the field of neuroscience. The compound is known to have a strong affinity for the serotonin transporter and has been shown to produce a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine is believed to involve the inhibition of the reuptake of serotonin by the serotonin transporter. This leads to an increase in the concentration of serotonin in the synaptic cleft, which in turn produces a range of biochemical and physiological effects. The compound has also been shown to have some affinity for the dopamine transporter, although this is thought to be less significant than its affinity for the serotonin transporter.
Biochemical and Physiological Effects:
Studies have shown that N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine produces a range of biochemical and physiological effects. These include an increase in extracellular serotonin levels, an increase in dopamine release, and an increase in the firing rate of serotonergic neurons. The compound has also been shown to produce some effects on the noradrenergic and cholinergic systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine in lab experiments is its high affinity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in various physiological processes. However, one limitation of using the compound is its psychoactive effects, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for research on N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine. One area of interest is the potential therapeutic applications of the compound, particularly in the treatment of conditions such as depression and anxiety. Another area of interest is the role of the compound in the regulation of serotonin and dopamine signaling pathways. Further studies are also needed to better understand the biochemical and physiological effects of the compound and its potential as a research tool in the field of neuroscience.
Métodos De Síntesis
The synthesis of N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine involves the reaction of 3-bromobenzyl chloride with N-methyl-2-(2-pyridinyl)ethanamine in the presence of a base such as potassium carbonate. The reaction is typically carried out under anhydrous conditions in a suitable solvent such as dichloromethane or toluene. The resulting product is then purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
Research on N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine has primarily focused on its potential therapeutic applications in the field of neuroscience. The compound is known to have a strong affinity for the serotonin transporter and has been shown to produce a range of biochemical and physiological effects. Studies have suggested that N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine may have potential as a treatment for conditions such as depression and anxiety.
Propiedades
Nombre del producto |
N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine |
|---|---|
Fórmula molecular |
C15H17BrN2 |
Peso molecular |
305.21 g/mol |
Nombre IUPAC |
N-[(3-bromophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C15H17BrN2/c1-18(10-8-15-7-2-3-9-17-15)12-13-5-4-6-14(16)11-13/h2-7,9,11H,8,10,12H2,1H3 |
Clave InChI |
MQHGIIIDPSFOPG-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=CC=C2)Br |
SMILES canónico |
CN(CCC1=CC=CC=N1)CC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









methanone](/img/structure/B248780.png)


![[4-(2-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248783.png)



